molecular formula C8H7I2NO2 B158018 Methyl 4-amino-3,5-diiodobenzoate CAS No. 131755-87-8

Methyl 4-amino-3,5-diiodobenzoate

Cat. No. B158018
M. Wt: 402.96 g/mol
InChI Key: WIVDOGOGDWWOFF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3,5-diiodobenzoate” is a chemical compound with the CAS Number: 131755-87-8 . It has a molecular weight of 402.96 and its IUPAC name is methyl 4-amino-3,5-diiodobenzoate . It is stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3,5-diiodobenzoate” is 1S/C8H7I2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3,5-diiodobenzoate” is a solid compound . It has a molecular weight of 402.96 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Metabolism and Excretion Studies

Methyl 4-amino-3,5-diiodobenzoate and its derivatives have been studied for their metabolism and excretion in various species. For instance, Wold, Smith, and Williams (1973) explored the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate in different species, including humans and various monkeys, revealing notable differences in the excretion of its metabolites across species (Wold, Smith, & Williams, 1973).

Chemosensor Synthesis

A study by Ye et al. (2014) focused on the synthesis of a chemosensor based on o-aminophenol and its high selectivity and sensitivity toward Al3+ ions, which could have applications in bio-imaging and detecting aluminum ions in human cervical HeLa cancer cell lines (Ye et al., 2014).

Methyl Esterification in Chemotaxis Proteins

Ahlgren and Ordal (1983) identified glutamic acid as the amino acid residue modified in the reversible methylation of Bacillus subtilis methyl-accepting chemotaxis proteins, forming glutamate 5-methyl ester. This study contributes to understanding the molecular mechanisms of chemotaxis in bacteria (Ahlgren & Ordal, 1983).

Synthesis of Chemical Intermediates

Research has also been conducted on the synthesis of various chemical intermediates using methyl 4-amino-3,5-diiodobenzoate derivatives. For example, Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid, which is an intermediate of amisulpride (Wang Yu, 2008).

Educational Applications in Organic Chemistry

The compound's utility extends to education, as demonstrated by Kam, Levonis, and Schweiker (2020), who developed a simple Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester, a project suitable for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

Safety And Hazards

“Methyl 4-amino-3,5-diiodobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302-H312-H315-H319-H332-H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 4-amino-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVDOGOGDWWOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400240
Record name methyl 4-amino-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3,5-diiodobenzoate

CAS RN

131755-87-8
Record name methyl 4-amino-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3,5-diiodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Khosravi, M Gholinejad, D Lledo, G Grindlay… - Journal of …, 2019 - Elsevier
The 1-butyl-3-methyl-2-(diphenylphosphino)imidazalolium hexafluorophosphate is prepared and used as a water-soluble ligand in the Suzuki-Miyaura reaction. This ligand and …
Number of citations: 11 www.sciencedirect.com
M Gholinejad, S Mirmohammadi… - ChemistrySelect, 2021 - Wiley Online Library
In this work, a new magnetic composite comprising starch, imidazolium and triazol groups is used as a support for stabilization of palladium nanoparticles. This material has been …
F Li - 1998 - search.proquest.com
Addition of one of a variety of salts to the room temperature, two-step, one flask tetraphenylporphyrin forming reaction at 0.1 M gave yield increases of up to 2-fold (50% compared with …
Number of citations: 0 search.proquest.com

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